3-Amino-5-cyclopropoxypyridine-2-sulfonamide
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Overview
Description
3-Amino-5-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-cyclopropoxypyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of a base .
Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, is streamlined by using continuous flow processes. These processes enhance the efficiency and scalability of the synthesis, reducing waste generation and improving overall yield .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and N-chlorosuccinimide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfinamides, and various substituted pyridine derivatives .
Scientific Research Applications
3-Amino-5-cyclopropoxypyridine-2-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial DNA replication . Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar antibacterial properties.
Sulfinamides and Sulfenamides: These compounds are structurally related and undergo similar chemical reactions, but differ in their oxidation states and reactivity.
Uniqueness: 3-Amino-5-cyclopropoxypyridine-2-sulfonamide stands out due to its unique cyclopropoxy group attached to the pyridine ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3O3S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-amino-5-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H11N3O3S/c9-7-3-6(14-5-1-2-5)4-11-8(7)15(10,12)13/h3-5H,1-2,9H2,(H2,10,12,13) |
InChI Key |
AVXKRCAOPDEOLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
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